molecular formula C28H29N3O5S2 B11446082 Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11446082
M. Wt: 551.7 g/mol
InChI Key: XQEYZLGYRWPPBY-UHFFFAOYSA-N
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Description

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, a carbamoyl group, and a thiophene moiety

Preparation Methods

The synthesis of ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate amine with an isocyanate to form a urea intermediate, which is then cyclized to form the imidazolidinone ring.

    Introduction of the thiophene moiety: This step involves the alkylation of the imidazolidinone with a thiophene-containing alkyl halide under basic conditions.

    Attachment of the ethyl ester and carbamoyl groups: The final steps involve esterification and carbamoylation reactions to introduce the ethyl ester and carbamoyl groups, respectively.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the carbamoyl group suggests potential interactions with nucleophilic sites in biological molecules, while the thiophene moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE include other imidazolidinone derivatives and thiophene-containing compounds. For example:

    Imidazolidinone derivatives: Compounds with similar imidazolidinone cores but different substituents may exhibit different biological activities or physical properties.

    Thiophene-containing compounds: These compounds are known for their electronic properties and are often used in the development of organic semiconductors and other advanced materials.

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE stands out due to its unique combination of functional groups, which may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C28H29N3O5S2

Molecular Weight

551.7 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H29N3O5S2/c1-3-35-22-13-9-20(10-14-22)29-25(32)18-24-26(33)31(21-11-7-19(8-12-21)27(34)36-4-2)28(37)30(24)16-15-23-6-5-17-38-23/h5-14,17,24H,3-4,15-16,18H2,1-2H3,(H,29,32)

InChI Key

XQEYZLGYRWPPBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CS3)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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